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Introduction

ABBV-744 is a first-in-class, orally bioavailable small molecule that acts as a highly potent and
selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal
(BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Unlike pan-BET inhibitors that
bind to both the first (BDI) and second (BDIl) bromodomains, ABBV-744's selectivity for BDII
offers a potentially improved therapeutic window, with evidence suggesting robust anti-tumor
activity and better tolerability.[3] The mechanism of action involves preventing the interaction
between BET proteins and acetylated histones, which leads to the disruption of chromatin
remodeling and the downregulation of key oncogenic gene expression programs, notably those
driven by the androgen receptor (AR) and c-MYC.[2][3]

These application notes provide detailed protocols for generating in vitro and in vivo dose-
response curves for ABBV-744, enabling researchers to assess its anti-proliferative activity and
therapeutic potential in relevant cancer models.

Mechanism of Action: ABBV-744 Signaling Pathway

ABBV-744 exerts its effects by competitively binding to the acetyl-lysine binding pocket of the
second bromodomain (BDII) of BET proteins. This disrupts the scaffolding function of these
proteins at super-enhancers, which are large clusters of transcriptional enhancers that drive the
expression of genes critical for cell identity and oncogenesis. In prostate cancer and acute
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myeloid leukemia (AML), two indications where ABBV-744 has shown significant activity, this

leads to the suppression of transcriptional programs regulated by key oncogenic drivers such

as the androgen receptor (AR) and c-MYC.[2][3]
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Caption: Mechanism of action of ABBV-744 in inhibiting cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo dose-response data for ABBV-744

across various cancer cell lines and xenograft models.
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Table 1: In Vitro Anti-proliferative Activity of ABBV-744 (IC50 Values)

Cell Line Cancer Type IC50 (nM) Assay Type Reference
LNCaP Prostate Cancer 90 Cell Cycle Arrest  [2]
Acute Myeloid CCK8 Assay MedChemExpres
MV4-11 _ 152.67
Leukemia (72h) S
) Dose-dependent  CCK8 Assay (24,
AGS Gastric Cancer o [4]
inhibition 48, 72h)
] Dose-dependent  CCK8 Assay (24,
HGC-27 Gastric Cancer o [4]
inhibition 48, 72h)

Biochemical

BRD2 (BDII) - 8 [2]
Assay
Biochemical

BRD3 (BDII) - 13 [2]
Assay
Biochemical

BRD4 (BDII) - 4 [2]
Assay
Biochemical

BRDT (BDII) - 18 [2]
Assay

Table 2: In Vivo Efficacy of ABBV-744 in Xenograft Models
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and combination)

Xenograft Dose and
Cancer Type Outcome Reference
Model Schedule
Delayed tumor
Prostate Cancer - - [5]
growth
_ _ Increased
Acute Myeloid 9.4 mg/kg, daily ) )
) AML PDX median survival [6]
Leukemia for 21 days
(76 vs 67.5 days)
Significant tumor
) AGS cell 14 mg/kg, orally
Gastric Cancer growth [4]
xenograft for 21 days ]
suppression
Table 3: Clinical Dose-Escalation Data for ABBV-744
Clinical Trial ID Indication Dose Range Key Findings Reference
MTD determined
to be 180 mg.
Dose-limiting
toxicities
Relapsed/Refract ) included
NCT03360006 2 - 240 mg daily _ [7]
ory AML hypertension,
hyponatremia,
and
hyperbilirubinemi
a.
Dose-escalation Ongoing study to
NCT04454658 Myelofibrosis (monotherapy determine safe [8]

dosing regimen.

Experimental Protocols

In Vitro Dose-Response Curve Generation

Objective: To determine the half-maximal inhibitory concentration (IC50) of ABBV-744 in a

cancer cell line of interest.
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Materials:
e Cancer cell line of interest (e.g., MV4-11 for AML, LNCaP for prostate cancer)
o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
o ABBV-744 (powder, to be dissolved in DMSO for stock solution)
e 96-well clear flat-bottom cell culture plates
o Cell viability reagent (e.g., Cell Counting Kit-8 (CCK8), MTT, or MTS)
o Multichannel pipette
o Plate reader (spectrophotometer)
e DMSO (vehicle control)
Protocol: Cell Viability Assay (e.g., CCK8)
o Cell Seeding:
o Harvest and count cells.

o Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 pL of
complete medium.

o Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow
for cell attachment and recovery.

e Compound Preparation and Treatment:
o Prepare a 10 mM stock solution of ABBV-744 in DMSO.

o Perform serial dilutions of the ABBV-744 stock solution in complete medium to achieve
final concentrations ranging from, for example, 0.1 nM to 10 puM. It is recommended to use
a 10-point dose curve with 3-fold dilutions.
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o Prepare a vehicle control (DMSO) at the same final concentration as the highest
concentration of ABBV-744.

o Carefully remove the medium from the wells and add 100 pL of the medium containing the
different concentrations of ABBV-744 or vehicle control.

* Incubation:

o Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
o Cell Viability Measurement:

o Add 10 pL of CCK8 reagent to each well.

o Incubate the plate for 1-4 hours at 37°C, protected from light.

o Measure the absorbance at 450 nm using a microplate reader.

o Data Analysis:

(¢]

Subtract the background absorbance (medium only).

[¢]

Normalize the data to the vehicle control (set as 100% viability).

[¢]

Plot the percentage of cell viability against the logarithm of the ABBV-744 concentration.

[e]

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to
determine the IC50 value.

96-well Plate
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Caption: Workflow for in vitro dose-response curve generation.
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In Vivo Dose-Response Assessment

Objective: To evaluate the anti-tumor efficacy of ABBV-744 in a xenograft mouse model.
Materials:
e Immunocompromised mice (e.g., NOD/SCID or NSG)
o Cancer cell line for xenograft establishment (e.g., AGS for gastric cancer)
o Matrigel (optional, for subcutaneous injection)
« ABBV-744
» Vehicle for oral gavage (e.g., 0.5% methylcellulose)
 Calipers for tumor measurement
e Animal balance
Protocol: Subcutaneous Xenograft Model
o Tumor Cell Implantation:
o Harvest and resuspend cancer cells in sterile PBS (or a mix with Matrigel).
o Subcutaneously inject 1-10 million cells into the flank of each mouse.
o Monitor the mice for tumor growth.
e Treatment Initiation:

o Once tumors reach a palpable size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.

o ABBV-744 Administration:

o Prepare a formulation of ABBV-744 in the vehicle at the desired concentrations (e.g., 14
mg/kg).
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o Administer ABBV-744 or vehicle to the respective groups via oral gavage daily for a
specified period (e.g., 21 days).

e Monitoring and Endpoints:

o Measure tumor volume with calipers 2-3 times per week using the formula: Volume =
(Length x Width?) / 2.

o Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for weight measurement
and further analysis (e.g., histology, western blotting).

o Data Analysis:
o Plot the mean tumor volume over time for each group.
o Compare the tumor growth inhibition between the treated and vehicle control groups.

o Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the
observed effects.
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Caption: Workflow for in vivo dose-response assessment.
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Conclusion

The protocols outlined in these application notes provide a comprehensive framework for
determining the dose-response relationship of ABBV-744 in both in vitro and in vivo settings.
Adherence to these detailed methodologies will enable researchers to generate robust and
reproducible data, contributing to a deeper understanding of the therapeutic potential of this
selective BDII inhibitor. The provided quantitative data and mechanistic diagrams serve as a
valuable reference for experimental design and data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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